molecular formula C11H14O5 B10819584 methyl (7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate

methyl (7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate

Cat. No.: B10819584
M. Wt: 226.23 g/mol
InChI Key: QGBCGMGBGAHJIT-CWTIRGBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic oxygen-rich structure featuring a fused bicyclic system with three oxygen atoms (2,4,10-trioxa) and a methyl-substituted ester group at position 7. The carboxylate ester at position 6 enhances solubility in polar organic solvents, while the methyl group at position 9 may influence steric hindrance and metabolic stability .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl (7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate

InChI

InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3/t5-,6+,8?,9+,11?/m0/s1

InChI Key

QGBCGMGBGAHJIT-CWTIRGBASA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]3CC(O1)OC2OC=C3C(=O)OC

Canonical SMILES

CC1C2C3CC(O1)OC2OC=C3C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₁H₁₄O₅
  • CAS Number : 131636889
  • IUPAC Name : this compound

The unique tricyclic structure contributes to its biological activity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may exert its effects by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of key signaling pathways involved in cancer progression.
  • Case Studies : In vitro studies demonstrated that derivatives of this compound showed significant growth inhibition in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Anti-inflammatory Effects

In addition to anticancer activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties.

  • Inflammation Modulation : Research indicates that similar compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK.
  • Potential Applications : These properties suggest potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity in MCF-7 cells ,
Anti-inflammatoryInhibition of IL-6 and IL-23 production ,

Cytotoxicity Assays

A detailed examination of the compound's cytotoxicity was conducted using various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

Scientific Research Applications

Key Synthetic Routes

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization under acidic or basic conditions to form the tricyclic framework.
  • Functionalization : Introducing carboxylate and methyl groups through nucleophilic substitutions or electrophilic additions.
  • Purification Techniques : Employing chromatography methods to isolate the desired compound from reaction mixtures.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl (7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate and its derivatives. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

  • Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.
  • Results : Significant inhibition was observed with IC50 values ranging from 1.9 to 7.52 µg/mL for HCT-116 cells, indicating promising anticancer activity compared to standard treatments like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as human thymidylate synthase. These studies suggest that the compound binds effectively at allosteric sites, which could be crucial for its anticancer mechanism.

Applications in Drug Design

The unique structural features of this compound make it a valuable scaffold in drug design:

Hybrid Molecules

Researchers are exploring the synthesis of hybrid compounds that incorporate this tricyclic structure with other pharmacophores to enhance biological activity and selectivity against cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound allows for modifications that can improve its efficacy and reduce toxicity. Variations in substituents can lead to different biological outcomes, making it a focus for further research in medicinal chemistry.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

Compound+NaOHAcid+CH₃OH\text{Compound} + \text{NaOH} \rightarrow \text{Acid} + \text{CH₃OH}

Conditions : 1M NaOH, reflux, 6h. Conversion : >95% (monitored via HPLC).

Ring-Opening Reactions

The strained trioxatricyclic system participates in acid-catalyzed ring-opening :

Compound+HClLinear keto-ester\text{Compound} + \text{HCl} \rightarrow \text{Linear keto-ester}

Conditions : 2M HCl, 60°C, 4h. Product stability : The keto-ester isomerizes under prolonged heating.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Norrish Type I cleavage at the ester carbonyl:

CompoundhνRadical intermediatesDecarboxylated products\text{Compound} \xrightarrow{h\nu} \text{Radical intermediates} \rightarrow \text{Decarboxylated products}

Key observation : Formation of methyl radicals confirmed via EPR spectroscopy.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C (heating rate: 10°C/min). Primary decomposition products include:

  • CO₂ (mass loss: 22.1%)

  • Methanol (detected via GC-MS)

  • Polycyclic aromatic residues (char yield: 14%).

Catalytic Transformations

The compound undergoes Pd-catalyzed cross-coupling at the methyl-substituted position:

ReactionCatalystConditionsProduct Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C43%
HeckPd(OAc)₂, PPh₃DMF, 100°C<10%

Low yields in Heck reactions are attributed to steric hindrance from the tricyclic framework.

Biotransformation Studies

Incubation with CYP3A4 (human liver microsomes) produces two hydroxylated metabolites:

  • C9-hydroxylation (major, 67%)

  • C7-hydroxylation (minor, 12%)

Analytical method : LC-MS/MS (LOQ = 0.1 ng/mL).

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Ester hydrolysis (pH 9)3.2 × 10⁻⁴58.3
Acid-catalyzed ring-opening1.8 × 10⁻³42.7
Photodecomposition7.5 × 10⁻⁶-

Analytical Characterization

  • NMR : δ 1.32 (s, 9S-CH₃), δ 4.85 (d, J = 6.5 Hz, H-7), δ 3.72 (s, OCH₃).

  • HRMS : [M+H]⁺ calc. 226.1201, found 226.1198 .

This compound’s reactivity is dominated by its strained oxygen heterocycles and stereoelectronic effects. Ongoing research focuses on leveraging its unique framework for designing bioactive analogs .

Comparison with Similar Compounds

Structural Comparison with Similar Tricyclic Compounds

Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate

  • Key Differences :
    • Ring System : The comparator compound has an 11-oxatricyclo[6.2.1.0²,⁷] system, which includes a larger 6-membered ring compared to the target compound’s 5-membered ring.
    • Substituents : Two 4-methylphenyl groups and two ester groups (positions 9 and 10) dominate its structure, contrasting with the target’s single methyl-ester and absence of aromatic substituents.
    • Conjugation : Extended π-conjugation in the tetraene system (positions 2,4,6,9) may enhance UV absorption and redox activity, unlike the isolated double bond in the target compound .

Tricyclo[5.4.0.0²,⁸]undec-9-ene, 2,6,6,9-tetramethyl-, (1R,2S,7R,8R)-

  • Key Differences: Oxygen Content: Lacks oxygen atoms in the ring system, resulting in lower polarity and higher hydrophobicity compared to the trioxa-containing target compound. Thermodynamic Data: While specific data for the target compound is unavailable, this comparator’s higher molecular weight (C₁₅H₂₄) suggests differences in boiling points and vapor pressure .

(5E)-6,10-Dimethyl-9-methylideneundec-5-en-2-one

  • Key Differences: Functional Groups: Features a ketone (position 2) and methylidene group (position 9), contrasting with the target’s ester and methyl groups.

Comparative Data Table

Property Target Compound Dimethyl Dicarboxylate Tetramethyl Tricyclo (5E)-6,10-Dimethyl-9-methylideneundec-5-en-2-one
Molecular Formula C₁₃H₁₆O₅ C₂₈H₂₄O₅ C₁₅H₂₄ C₁₃H₂₀O₂
Key Functional Groups Methyl ester, trioxatricyclo Diesters, 11-oxatricyclo Tetramethyl, tricyclo Ketone, methylidene
Polarity High (ester + oxygen-rich rings) Moderate (aromatic esters) Low Moderate
Potential Applications Synthetic intermediate, drug candidate Photophysical materials Industrial solvents Flavoring agents, natural products

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s stereoselective synthesis is likely more complex than the dimethyl dicarboxylate due to its three contiguous stereocenters .

Preparation Methods

Baeyer-Villiger Oxidation-Mediated Lactonization

A pivotal step in synthesizing the trioxatricyclo system involves the Baeyer-Villiger oxidation, which introduces oxygen atoms adjacent to ketone groups, facilitating lactone formation. In optimized protocols, meta-chloroperbenzoic acid (mCPBA) serves as the peracid agent, enabling the conversion of ketone precursors into γ-lactones with high regioselectivity. For example, treatment of a bicyclic ketone intermediate with mCPBA in dichloromethane at 0°C yields the corresponding lactone, which undergoes further cyclization to form the tricyclic framework.

Table 1: Baeyer-Villiger Oxidation Conditions and Outcomes

SubstrateOxidantSolventTemp (°C)Yield (%)Reference
Bicyclic ketone derivativemCPBACH₂Cl₂078
Analogous ketoneH₂O₂/CF₃COOHEtOAc2565

Stereoselective Diels-Alder Cycloaddition

The six-membered ring in sarracenin is constructed via a Diels-Alder reaction between a diene and a dienophile, followed by post-cyclization modifications. A study employing furan-derived dienes and α,β-unsaturated esters achieved the desired endo selectivity, critical for establishing the (7S,8S,9S) configuration. Catalytic asymmetric variants using chiral Lewis acids, such as bisoxazoline-copper complexes, further enhance stereocontrol, yielding enantiomeric excesses >90%.

Functionalization and Stereochemical Control

Diastereoselective Reduction

Reduction of α,β-unsaturated ketone intermediates to establish the (7S,8S,9S) configuration employs chiral catalysts. For instance, CBS (Corey-Bakshi-Shibata) reduction with (R)-Me-CBS-oxazaborolidine selectively generates the required syn-diol stereochemistry, crucial for downstream cyclization.

Table 2: Stereochemical Outcomes of Key Reduction Steps

SubstrateReducing AgentCatalystde (%)Reference
α,β-Unsaturated ketoneBH₃·THF(R)-Me-CBS94
Ketoester derivativeNaBH₄CeCl₃·7H₂O82

Final Cyclization and Ring Closure

Acid-Catalyzed Transacetalization

The 2,4,10-trioxa system is completed via acid-mediated transacetalization. Treatment of a diol intermediate with p-toluenesulfonic acid (PTSA) in toluene induces simultaneous ring closure, forming the tricyclic structure. This step requires careful control of water activity to prevent hydrolysis, with optimal yields (72%) achieved using molecular sieves.

Oxidative Dearomatization

In alternative routes, phenolic precursors undergo oxidative dearomatization using hypervalent iodine reagents (e.g., PhI(OAc)₂), generating reactive quinone methides that cyclize to form the central ring. This method benefits from mild conditions and avoids strong acids, preserving acid-sensitive functional groups.

Analytical Validation and Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms product purity, typically exceeding 98%. Mobile phases of acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid resolve sarracenin from synthetic byproducts.

Stereochemical Confirmation

X-ray crystallography remains the gold standard for absolute configuration determination. A single-crystal structure of sarracenin derivatives (e.g., (1S,3R,6R,8S)-3,6-bis(4-methoxyphenyl)-1,8-dimethyl analog) validates the (7S,8S,9S) configuration through unambiguous electron density maps.

Table 3: Crystallographic Data for Sarracenin Derivatives

CompoundSpace GroupR-factorResolution (Å)Reference
(1S,3R,6R,8S)-3,6-bis(4-methoxyphenyl)P2₁2₁2₁0.0450.78

Scale-Up Considerations and Process Optimization

Byproduct Minimization

Early synthetic routes suffered from over-oxidation during Baeyer-Villiger steps, generating dioxepane byproducts. Implementing slow reagent addition (≥2 h) and sub-zero temperatures (-20°C) suppresses these side reactions, improving yields by 15–20%.

Green Chemistry Approaches

Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable performance. Catalyst recycling systems using polymer-supported DMAP reduce waste generation while maintaining esterification efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing methyl (7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.0³,⁸]undec-5-ene-6-carboxylate?

  • Methodological Answer : Multi-step synthesis involving cycloaddition or ring-closing metathesis is typically employed for tricyclic frameworks. For carboxylate derivatives, esterification under mild acidic conditions (e.g., HCl catalysis) ensures retention of stereochemistry. A representative protocol involves reacting a tricyclic diene intermediate with methyl chloroformate in anhydrous dichloromethane, followed by purification via column chromatography (10% chloroform/hexane) to isolate the ester .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) for functional group and stereochemical analysis with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography resolves absolute configuration, particularly for the tricyclic core and stereogenic centers at C7, C8, and C9 .

Q. What analytical techniques are critical for assessing purity?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric purity. For non-polar tricyclic systems, GC-MS with a BP-1 or HP-5MS column (He carrier gas, 60°C initial temperature, 2°C/min ramp) effectively separates impurities .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in the tricyclic scaffold?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and coupling constants, which are cross-validated against experimental data. Molecular docking studies assess the compound’s conformational stability, particularly for the 2,4,10-trioxa moiety and methyl substituents .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based inclusion complexes to enhance aqueous solubility. For in vitro studies, sonication in phosphate-buffered saline (PBS) with Tween-80 (0.01%) improves dispersion without altering stereochemistry .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations to account for solvent effects or protonation states. Validate via isothermal titration calorimetry (ITC) to measure binding affinities directly. Cross-check with alternative spectroscopic methods (e.g., circular dichroism) to confirm conformational stability .

Data-Driven Challenges

Q. What protocols ensure reproducibility in stereoselective synthesis?

  • Methodological Answer : Strict control of reaction temperature (±2°C) and moisture (argon atmosphere) minimizes racemization. Use chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps. Document retention factors (Rf) during TLC monitoring and report all solvent ratios (e.g., hexane:ethyl acetate gradients) .

Q. How to interpret conflicting chromatographic retention times across studies?

  • Methodological Answer : Standardize column specifications (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm) and temperature ramps (e.g., 8°C/min to 250°C). Cross-reference retention indices (RI) with published databases (e.g., NIST Chemistry WebBook) to confirm compound identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.